![molecular formula C20H25NO5S B4301354 ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4301354.png)
ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate, also known as EEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of esters and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The exact mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate is not well understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. It may also act by modulating the activity of ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate exhibits anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain perception in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate is its high cost compared to other reagents that are commonly used in organic synthesis.
Future Directions
There are several potential future directions for the use of ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate in scientific research. One area of interest is the development of new drugs for the treatment of pain and inflammation. ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate may also have potential applications in the treatment of other conditions such as cancer and viral infections. Further studies are needed to fully understand the mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate and its potential applications in scientific research.
Scientific Research Applications
Ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has been widely used as a reagent in organic synthesis, especially in the preparation of chiral compounds. It has also been used in the synthesis of pharmaceutical compounds such as antiviral and anticancer agents. Apart from its use in organic synthesis, ethyl 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-4-25-17-10-8-16(9-11-17)19(14-20(22)26-5-2)21-27(23,24)18-12-6-15(3)7-13-18/h6-13,19,21H,4-5,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOIPUMFIIEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-ethoxyphenyl)-3-(toluene-4-sulfonylamino)-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.